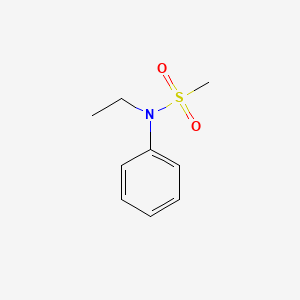
N-ethyl-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : N-ethyl-N-phenylmethanesulfonamide exhibits antibacterial properties, making it a candidate for drug development targeting bacterial infections. Its mechanism involves inhibition of bacterial folic acid synthesis, a common target for sulfonamides.
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is linked to inflammation. Modifications to the sulfonamide group enhance selectivity and efficacy against inflammatory diseases .
-
Biological Research
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of receptor modulation. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity .
- Receptor Modulation : Research indicates that sulfonamides can interact with various receptors, influencing biological pathways and potentially leading to therapeutic effects.
-
Industrial Applications
- Synthesis of Specialty Chemicals : this compound serves as an intermediate in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry .
- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, especially those aimed at treating infections and inflammatory conditions. Its structural modifications can lead to compounds with improved pharmacological profiles .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial | Inhibition of folic acid synthesis |
| 1-(2-Chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide | Anti-inflammatory | COX-2 inhibition |
| N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-phenylmethanesulfonamide | Enzyme inhibitor | Binding to enzyme active sites |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Direct acylation | Acylation of amines followed by sulfonation | 70 - 90 |
| Two-step reduction and acylation | Reduction followed by regioselective acylation | Up to 95 |
Case Studies
-
Case Study on Antimicrobial Activity
A study published in the Journal of Brazilian Chemical Society explored derivatives of this compound for their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard drugs . -
Case Study on Anti-inflammatory Properties
Research conducted on modified sulfonamides indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential for safer anti-inflammatory medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects . -
Case Study on Industrial Applications
An industrial application study focused on the synthesis of specialty chemicals using this compound as an intermediate. The use of continuous flow reactors improved reaction efficiency and product yield significantly, showcasing the compound's utility in large-scale chemical production .
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
N-ethyl-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
MFRPSQUJLQLXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














